![molecular formula C8H19O3PS B14415843 Diethyl [1-(methylsulfanyl)propyl]phosphonate CAS No. 82989-33-1](/img/structure/B14415843.png)
Diethyl [1-(methylsulfanyl)propyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(methylsulfanyl)propyl]phosphonate is an organophosphorus compound with the molecular formula C8H19O3PS. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to an organic moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylsulfanyl)propyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of diethyl phosphite with 1-bromo-3-(methylthio)propane under reflux conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(methylsulfanyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used for substitution reactions.
Major Products
Oxidation: Oxidation of the sulfur atom yields diethyl [1-(methylsulfinyl)propyl]phosphonate or diethyl [1-(methylsulfonyl)propyl]phosphonate.
Substitution: Substitution reactions can produce a variety of phosphonate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [1-(methylsulfanyl)propyl]phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the phosphonate group can enhance the bioavailability of active pharmaceutical ingredients.
Agriculture: It is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Mecanismo De Acción
The mechanism of action of diethyl [1-(methylsulfanyl)propyl]phosphonate involves its interaction with biological targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The sulfur atom in the methylsulfanyl group can also participate in redox reactions, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [1-(methylthio)propyl]phosphonate
- Diethyl [1-(methylsulfinyl)propyl]phosphonate
- Diethyl [1-(methylsulfonyl)propyl]phosphonate
Uniqueness
Diethyl [1-(methylsulfanyl)propyl]phosphonate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its oxidized counterparts. The compound’s ability to undergo both oxidation and substitution reactions makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
82989-33-1 |
|---|---|
Fórmula molecular |
C8H19O3PS |
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-1-methylsulfanylpropane |
InChI |
InChI=1S/C8H19O3PS/c1-5-8(13-4)12(9,10-6-2)11-7-3/h8H,5-7H2,1-4H3 |
Clave InChI |
YPFPXHRPUKZPIW-UHFFFAOYSA-N |
SMILES canónico |
CCC(P(=O)(OCC)OCC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


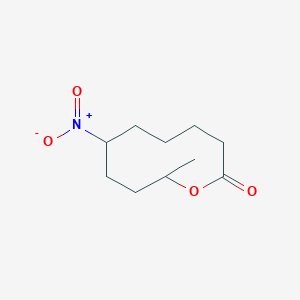
![5,11-ditert-butyl-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,12-dione](/img/structure/B14415777.png)
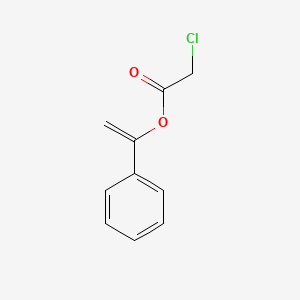
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)
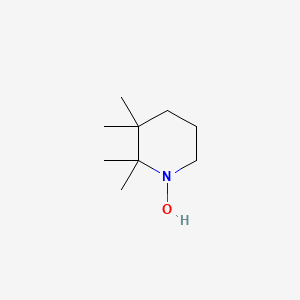
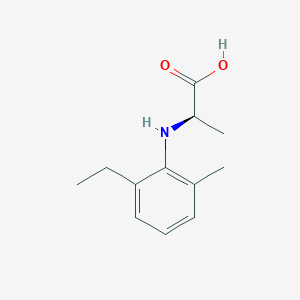
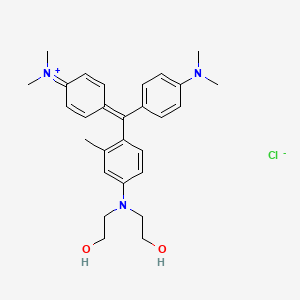
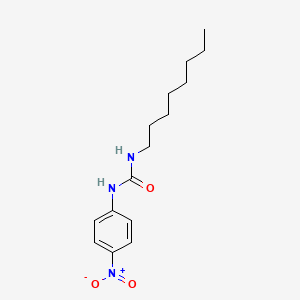
![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
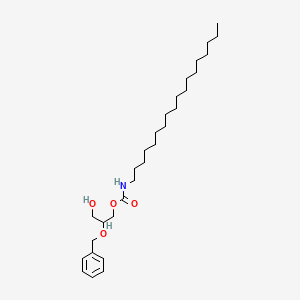
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
